molecular formula C16H17N3O3 B2590267 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide CAS No. 2034444-48-7

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B2590267
CAS No.: 2034444-48-7
M. Wt: 299.33
InChI Key: XCRGABXCPJLSCI-UHFFFAOYSA-N
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Description

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and an oxolan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting oxirane with methanol in the presence of an acid catalyst to form oxolan-2-ylmethanol.

    Attachment to the pyridine ring: The oxolan-2-ylmethanol is then reacted with 6-hydroxy-2-pyridinecarboxamide in the presence of a base to form the desired ether linkage.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with pyridine-2-carboxylic acid chloride in the presence of a base to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethoxy group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the substituent introduced but can include halogenated pyridines or other functionalized derivatives.

Scientific Research Applications

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in studies of biological systems, particularly those involving pyridine-binding proteins.

Mechanism of Action

The mechanism of action of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 2,6-Dimethoxypyridine
  • 4-(Dimethylamino)pyridine

Uniqueness

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of both the oxolan-2-ylmethoxy and carboxamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-14-5-1-2-8-17-14)12-6-7-15(18-10-12)22-11-13-4-3-9-21-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRGABXCPJLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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